molecular formula C19H16ClNO4 B1664264 A-803467 CAS No. 944261-79-4

A-803467

Katalognummer: B1664264
CAS-Nummer: 944261-79-4
Molekulargewicht: 357.8 g/mol
InChI-Schlüssel: VHKBTPQDHDSBSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

A-803467 is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a furan ring, a carboxamide group, and two aromatic rings substituted with chlorine and methoxy groups.

Wissenschaftliche Forschungsanwendungen

A-803467 is a potent and selective Nav1.8 sodium channel blocker that has demonstrated antinociceptive effects in animal models of neuropathic and inflammatory pain . Research indicates this compound's potential in attenuating pain by blocking tetrodotoxin-resistant currents and action potential generation in neurons .

Scientific Research Applications

This compound as a Sodium Channel Blocker
this compound is a sodium channel blocker that potently blocks tetrodotoxin-resistant currents with an IC50 value of 140 nM . It has been shown to block the generation of spontaneous and electrically evoked action potentials in vitro in rat dorsal root ganglion neurons . In recombinant cell lines, this compound potently blocked human Nav1.8 with an IC50 value of 8 nM and was more than 100-fold selective versus human Nav1.2, Nav1.3, Nav1.5, and Nav1.7 (IC50 values ≥ 1 μM) .

Electrophysiological Effects

  • This compound suppresses evoked and spontaneous dorsal root ganglion (DRG) neuronal action potentials . At a concentration of 0.3 μM, this compound had little effect on evoked action potential firing when small-diameter DRG neurons had a resting potential at -55 mV or below . However, at the same concentration, this compound effectively suppressed evoked action potential firing when the neuron resting potential was more depolarized (≈-40 mV) . this compound also reversibly suppressed the spontaneous firing of small-diameter DRG neurons .

Pharmacokinetic Profile

This compound has moderate bioavailability (F = 26%) after intraperitoneal administration of 10 mg/kg, with a Cmax of 0.35 μg/ml and a Tmax of 1.6 hours . The compound is highly bound (98.7%) to plasma proteins in the rat . Free plasma concentrations of this compound that provided robust (≥70%) analgesic efficacy in a spinal nerve ligation model were in the range of 200–300 nM, approximately 1.5- to 3-fold greater than the rat DRG tetrodotoxin-resistant IC50 value .

Antinociceptive Activity

Systemic administration of this compound (20 mg/kg, i.v.) to spinal nerve-ligated rats significantly reduced both spontaneous and von Frey hair-evoked firing of spinal dorsal horn wide dynamic range neurons by 66% and 53%, respectively, compared with baseline levels .

This compound has demonstrated antinociceptive effects in various animal pain models :

  • Neuropathic Pain: this compound potently attenuated mechanical allodynia in the L5/L6 spinal nerve injury model and the chronic constriction injury (CCI) of the sciatic nerve model . It also attenuated cold allodynia in the CCI model but did not significantly reduce mechanical allodynia in the vincristine model of chemotherapy-induced neuropathic pain .
  • Inflammatory Pain: this compound significantly decreased allodynia in a capsaicin-induced secondary mechanical allodynia assay . It also effectively attenuated thermal hyperalgesia after intraplantar complete Freund's adjuvant injection .
  • Visceral Pain: this compound produced a dose-related analgesic effect in a balloon distension model of the distal colon/rectum and effectively attenuated acetic acid-induced abdominal constrictions in mice . However, it did not show a similar antinociceptive effect in the cyclophosphamide model of cystitis-induced inflammatory visceral pain .
  • Somatic Nociception: this compound significantly decreased acute mechanical but not thermal somatic nociception .

Safety Profile

This compound did not significantly alter motor function or motor coordination and balance at doses up to 300 mg/kg, i.p .

Impact on Cardiac Nav1.5 Channels

This compound affects multiple biophysical characteristics of the canonical cardiac Nav1.5 channel .

The following table summarizes the antinociceptive activity of this compound in different animal pain models:

Pain ModelEffect of this compound
Spinal Nerve InjuryPotently attenuates mechanical allodynia
Sciatic Nerve Injury (CCI)Potently attenuates mechanical allodynia and cold allodynia
Vincristine-Induced Neuropathic PainDid not significantly reduce mechanical allodynia
Capsaicin-Induced Secondary Mechanical AllodyniaSignificantly decreases allodynia
Postoperative PainInactive at reducing mechanical allodynia 2 hours after surgery; small but significant analgesic effect 24 hours after surgery
Visceral Pain (Balloon Distension)Dose-related analgesic effect
Acetic Acid-Induced Abdominal ConstrictionsEffectively attenuates abdominal constrictions
Cystitis-Induced Inflammatory Visceral PainNo similar antinociceptive effect observed in the cyclophosphamide model
Acute Mechanical Somatic NociceptionSignificantly decreases acute mechanical nociception but not thermal nociception

Wirkmechanismus

Target of Action

A-803467 is a potent and selective blocker of the tetrodotoxin-resistant Nav1.8 sodium channel . This channel is preferentially expressed on sensory neurons . The Nav1.8 sodium channel plays a crucial role in the transmission of pain signals, making it a promising target for pain relief .

Mode of Action

This compound interacts with the Nav1.8 sodium channel, blocking its activity . This blockade inhibits the flow of sodium ions, which are essential for the propagation of action potentials in neurons . By blocking these channels, this compound prevents the transmission of pain signals .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the Nav1.8 sodium channel and the ATP-binding cassette subfamily G member 2 (ABCG2) transporter . This compound increases the cellular sensitivity to ABCG2 substrates in drug-resistant cells overexpressing either wild-type or mutant ABCG2 . This interaction enhances the chemosensitivity of cancer cells .

Pharmacokinetics

The compound’s ability to modulate abcg2-mediated multidrug resistance suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

This compound has been shown to significantly increase the intracellular accumulation of certain drugs by inhibiting the transport activity of ABCG2, without altering its expression levels . In addition, this compound stimulates the ATPase activity in membranes overexpressed with ABCG2 . These actions result in enhanced chemosensitivity in cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of A-803467 typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

A-803467 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen or other functional groups on the aromatic rings.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    A-803467: shares structural similarities with other furan-based carboxamides and substituted aromatic compounds.

Uniqueness

  • The presence of both chlorine and methoxy substituents on the aromatic rings imparts unique chemical and biological properties to the compound, distinguishing it from other similar compounds.

Biologische Aktivität

A-803467 is a selective blocker of the voltage-gated sodium channel NaV1.8, which plays a crucial role in pain signaling and has been extensively studied for its potential therapeutic applications in treating neuropathic and inflammatory pain. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetic properties, and results from various research studies.

This compound selectively inhibits NaV1.8 channels, which are primarily expressed in sensory neurons involved in pain perception. The compound has an IC50 value of 8 nM for human NaV1.8 channels, demonstrating high potency and selectivity compared to other sodium channels (IC50 values > 1 μM for NaV1.2, NaV1.3, NaV1.5, and NaV1.7) . By blocking these channels, this compound reduces the generation and propagation of action potentials in nociceptive pathways, thereby alleviating pain.

Pharmacokinetic Profile

The pharmacokinetics of this compound have been characterized in animal models:

  • Bioavailability : Approximately 26% after intraperitoneal (i.p.) administration.
  • Cmax : 0.35 μg/ml at Tmax of 1.6 hours following a dose of 10 mg/kg i.p.
  • Protein Binding : Highly bound to plasma proteins (98.7%) in rats.
  • Effective Concentrations : Free plasma concentrations providing robust analgesic efficacy (≥70%) were found to be in the range of 200–300 nM .

Antinociceptive Activity

This compound has shown significant antinociceptive effects in various animal models:

  • Spinal Nerve Ligation Model : Administration of this compound (20 mg/kg i.v.) resulted in a 66% reduction in spontaneous firing and a 53% reduction in von Frey hair-evoked firing of spinal dorsal horn neurons .
  • Capsaicin-Induced Mechanical Allodynia : The effective dose (ED50) was approximately 100 mg/kg i.p., demonstrating its ability to alleviate mechanical allodynia induced by capsaicin .
  • Thermal Hyperalgesia : An ED50 of 41 mg/kg i.p. was observed for thermal hyperalgesia following intraplantar complete Freund's adjuvant injection .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in different contexts:

  • Study on ABCG2 Overexpression : A study demonstrated that this compound enhances the chemosensitivity of ABCG2 substrates in drug-resistant cancer cells. At non-toxic concentrations (7.5 μM), it significantly increased the intracellular accumulation of mitoxantrone by inhibiting ABCG2 transport activity .

    Table 1: Effects of this compound on Chemosensitivity
    TreatmentCell LineMitoxantrone Accumulation
    ControlABCG2-overexpressingLow
    This compoundABCG2-overexpressingHigh
  • Combination Therapy : In murine models, combining this compound with topotecan significantly inhibited tumor growth in xenografts with ABCG2-overexpressing cancer cells, suggesting potential applications in overcoming multidrug resistance .
  • Long-Term Effects on Pain Models : Research evaluating long-term administration showed that this compound effectively reduced indicators of pain in various experimental models, including those simulating mechanical and inflammatory pain .

Eigenschaften

IUPAC Name

5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-23-15-9-14(10-16(11-15)24-2)21-19(22)18-8-7-17(25-18)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKBTPQDHDSBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241480
Record name A-803467
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944261-79-4
Record name A-803467
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944261794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-803467
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 944261-79-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name A-803467
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339LBH1395
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A-803467
Reactant of Route 2
Reactant of Route 2
A-803467
Reactant of Route 3
Reactant of Route 3
A-803467
Reactant of Route 4
A-803467
Reactant of Route 5
Reactant of Route 5
A-803467
Reactant of Route 6
Reactant of Route 6
A-803467
Customer
Q & A

Q1: What is the primary target of A-803467?

A1: this compound is a potent and selective blocker of the voltage-gated sodium channel NaV1.8. []

Q2: How does this compound interact with NaV1.8?

A2: this compound binds to the pore region of the NaV1.8 channel, specifically interacting with the S6 segments. [, ] This binding blocks the channel, preventing sodium ion flux.

Q3: Is this compound's binding to NaV1.8 use-dependent?

A3: Interestingly, this compound exhibits “reverse use dependence,” meaning its inhibitory effect is reduced with repetitive short depolarizations. [] This characteristic might influence its action under physiological firing conditions.

Q4: Why is NaV1.8 a relevant target for pain management?

A4: NaV1.8 channels are predominantly expressed in pain-sensing neurons (nociceptors), making them a promising target for analgesics with potentially fewer side effects compared to less selective sodium channel blockers. []

Q5: How does blocking NaV1.8 translate to pain relief?

A5: By blocking NaV1.8, this compound reduces the excitability of nociceptors, diminishing their ability to generate and transmit pain signals to the spinal cord and brain. [, ]

Q6: Does this compound impact pain pathways beyond direct NaV1.8 blockade?

A6: Studies suggest that this compound might influence macrophage signaling after sciatic nerve injury, contributing to axon regeneration. [] This effect could involve modulating inflammatory responses through NaV1.8 expressed on macrophages.

Q7: Beyond pain, what other therapeutic applications are being explored for this compound?

A7: Research indicates that this compound can reverse ABCG2-mediated multidrug resistance in cancer cells. [, , , ]

Q8: What is ABCG2, and why is it relevant in cancer?

A8: ABCG2 is a transporter protein often overexpressed in cancer cells. It acts as a cellular pump, removing chemotherapeutic drugs from the cells and contributing to drug resistance. [, ]

Q9: How does this compound affect ABCG2 activity?

A9: this compound appears to inhibit the transport activity of ABCG2, leading to increased intracellular accumulation of chemotherapeutic drugs. [] This effect enhances the sensitivity of drug-resistant cancer cells to treatment.

Q10: What is the molecular formula and weight of this compound?

A10: While the exact molecular formula and weight are not explicitly mentioned in the provided abstracts, they can be determined from its chemical name, 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide. The molecular formula is C19H16ClNO5 and the molecular weight is 373.79 g/mol.

Q11: Is there any spectroscopic data available for this compound?

A11: The provided abstracts do not mention specific spectroscopic data (NMR, IR, etc.) for this compound.

Q12: What in vitro models have been used to study this compound?

A12: Various in vitro models have been used, including:

  • Cell lines: Recombinant cell lines expressing human NaV1.8, as well as cell lines overexpressing ABCG2. [, ]
  • Primary cell cultures: Dorsal root ganglion (DRG) neurons from rats and mice to study pain signaling. [, , ]

Q13: What in vivo models have been employed to investigate this compound's effects?

A13: Several animal models have been used, including:

  • Pain models:
    • Spinal nerve ligation (SNL) []
    • Sciatic nerve injury []
    • Capsaicin-induced secondary mechanical allodynia []
    • Thermal hyperalgesia after complete Freund's adjuvant injection []
    • Thrombus-induced ischemic pain []
    • Bone cancer pain [, ]
    • Scorpion sting pain []
    • Diabetic neuropathy []
  • Cardiac models:
    • Chronic atrioventricular block (CAVB) dog model []
  • Cancer models:
    • Xenograft nude mouse models with ABCG2-overexpressing tumors [, ]

Q14: What are the key findings from in vivo pain model studies?

A14: this compound has demonstrated significant antinociceptive effects in various pain models, particularly in those related to neuropathic and inflammatory pain. [, , , , , , , ] It effectively reduces mechanical allodynia and thermal hyperalgesia, key symptoms of these chronic pain conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.